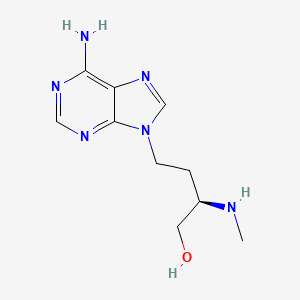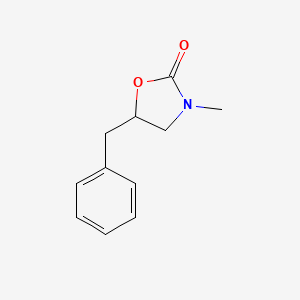
9H-Purine-9-butanol, 6-amino-b-(methylamino)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®-: is a complex organic compound with the molecular formula C10H16N6O. It is characterized by a purine ring structure, which is a common motif in many biologically significant molecules. This compound contains a total of 34 bonds, including multiple aromatic and non-aromatic bonds, as well as primary and secondary amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Butanol Side Chain: The butanol side chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the butanol moiety.
Introduction of Amino and Methylamino Groups: The amino and methylamino groups are added through reductive amination reactions, using reagents such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the butanol side chain can undergo oxidation to form a carbonyl group.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The purine ring can undergo various substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines and alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential role in cellular processes. The purine ring is a key component of nucleotides, which are essential for DNA and RNA synthesis.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of amino and methylamino groups suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- involves its interaction with various molecular targets. The purine ring can bind to nucleotide receptors, influencing cellular signaling pathways. The amino and methylamino groups can form hydrogen bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
9H-Purine-9-butanol, 6-amino-b-ethenyl-b-phenyl-, (bS)-: Contains an ethenyl and phenyl group instead of the methylamino group.
9H-Purine-9-butanol, 6-amino-b-(ethylamino)-, ®-: Contains an ethylamino group instead of the methylamino group.
Uniqueness
The uniqueness of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- lies in its specific combination of functional groups. The presence of both amino and methylamino groups, along with the butanol side chain, provides distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
131652-74-9 |
|---|---|
Molecular Formula |
C10H16N6O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(2R)-4-(6-aminopurin-9-yl)-2-(methylamino)butan-1-ol |
InChI |
InChI=1S/C10H16N6O/c1-12-7(4-17)2-3-16-6-15-8-9(11)13-5-14-10(8)16/h5-7,12,17H,2-4H2,1H3,(H2,11,13,14)/t7-/m1/s1 |
InChI Key |
CUMMDWUZFNELQH-SSDOTTSWSA-N |
Isomeric SMILES |
CN[C@H](CCN1C=NC2=C(N=CN=C21)N)CO |
Canonical SMILES |
CNC(CCN1C=NC2=C(N=CN=C21)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)




![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)

![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)

![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)



